Methyl 2-chlorooxazole-5-carboxylate

Drug discovery Medicinal chemistry Lead optimization

Procurement of the exact 2-chloro-5-carboxylate isomer is mandatory for regiospecific SAR studies; the 4-carboxylate analogue yields divergent spatial orientation and reactivity. This building block solves the need for a bifunctional oxazole core with orthogonal reactivity. - Quantified COX-1 (IC50=25 µM) and COX-2 (IC50=30 µM) activity provides an internal reference for potency optimization. - Favorable physicochemical profile (Log P 1.14, solubility 1.55 mg/mL) and solid-state form simplify handling for high-throughput screening.

Molecular Formula C5H4ClNO3
Molecular Weight 161.54 g/mol
CAS No. 934236-41-6
Cat. No. B1294181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-chlorooxazole-5-carboxylate
CAS934236-41-6
Molecular FormulaC5H4ClNO3
Molecular Weight161.54 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN=C(O1)Cl
InChIInChI=1S/C5H4ClNO3/c1-9-4(8)3-2-7-5(6)10-3/h2H,1H3
InChIKeyKUCMDJWRQCMWPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Chlorooxazole-5-carboxylate: Core Building Block


Methyl 2-chlorooxazole-5-carboxylate (CAS 934236-41-6) is a halogenated heterocyclic building block, featuring a 2-chloro substituent on the oxazole ring and a methyl ester at the 5-position, with a molecular weight of 161.54 g/mol and molecular formula C5H4ClNO3 [1]. This compound belongs to the oxazole-5-carboxylate class of heterocycles, which are extensively employed as scaffolds in medicinal chemistry due to the broad biological activities associated with the oxazole nucleus [2]. Its bifunctional reactivity—the electrophilic C2 chlorine and the modifiable C5 ester—establishes it as a strategic intermediate for generating focused libraries of 2-substituted and 2,5-disubstituted oxazoles, rather than a terminal target.

Bifunctional orthogonal reactivity: Electrophilic C2 chlorine and modifiable C5 methyl ester support sequential diversification.
Regiospecific 5-carboxylate scaffold: Enables 2,5-disubstituted oxazole libraries distinct from 4-carboxylate isomer space.
Solid methyl ester form: Supports convenient handling and formulation compatibility for early-stage research.

Methyl 2-Chlorooxazole-5-carboxylate: Regioisomer Specificity


Substitution of Methyl 2-chlorooxazole-5-carboxylate with alternative oxazole carboxylates is not trivial due to the strict regiochemical and electronic demands of downstream reactions. The 2-chloro position exhibits distinct electrophilicity and a unique leaving group profile, enabling orthogonal cross-coupling sequences that are unattainable with the corresponding 4-carboxylate regioisomer or non-halogenated analogues [1]. Furthermore, the 5-carboxylate ester arrangement dictates a specific spatial orientation of functional groups, a critical parameter in Structure-Activity Relationship (SAR) studies where even minor regiochemical shifts can abolish target engagement or lead to metabolic instability [2]. Therefore, procurement of the exact 2-chloro-5-carboxylate isomer is mandatory to ensure synthetic reproducibility and biological fidelity in oxazole-focused medicinal chemistry campaigns.

Regioisomer 4-carboxylate oxazole regioisomer yields 2,4-disubstitution pattern; SAR orientation and synthetic route may not transfer directly.
Ester analogue Ethyl ester analogue is a liquid at room temperature; physical form and solubility profile may shift handling and formulation outcomes.
Non-halogenated Non-halogenated oxazole-5-carboxylate lacks the electrophilic C2 cross-coupling handle, limiting diversification pathways.

Methyl 2-Chlorooxazole-5-carboxylate: Reactivity & Selectivity Evidence


Solubility & Lipophilicity vs. Ethyl Ester

When selecting an oxazole building block for a medicinal chemistry campaign, the methyl ester of 2-chlorooxazole-5-carboxylate provides a more favorable solubility and lipophilicity profile compared to its ethyl ester analogue. The target compound exhibits a Consensus Log Po/w of 1.14 and a calculated aqueous solubility of 1.55 mg/mL (classified as 'Soluble') . In contrast, the ethyl ester analogue (CAS 862599-47-1) exhibits a higher predicted LogP (estimated ~1.7-2.0 based on typical ΔLogP for methyl-to-ethyl homologation) and is described as a liquid at room temperature, potentially complicating handling and formulation . This difference in physical form and solubility profile is critical for high-throughput screening and early-stage in vivo formulation development.

Lipophilicity Profile
Class-level
Target (Methyl ester)
LogP 1.14 · Solid
Comparator (Ethyl ester)
LogP ~1.7–2.0 · Liquid
Supports handling and formulation review; solid form may improve reproducibility.
In silico predictions; physical state from vendor specifications.
Drug discovery Medicinal chemistry Lead optimization Physicochemical property profiling Pharmacokinetics

Orthogonal Cross-Coupling vs. 4-Carboxylate Regioisomer

The 2-chloro substituent in Methyl 2-chlorooxazole-5-carboxylate enables a distinct orthogonal cross-coupling sequence. This 5-carboxylate regioisomer offers a different reactivity profile compared to the 4-carboxylate analogue (e.g., Ethyl 2-chlorooxazole-4-carboxylate). While the 4-carboxylate isomer is a well-established intermediate for synthesizing 2,4-disubstituted oxazoles [1], the target 5-carboxylate isomer provides a unique pathway for generating 2,5-disubstituted oxazole scaffolds. The 2-chloro group serves as an electrophilic site for palladium-catalyzed cross-coupling, a reactivity profile that cannot be replicated with non-halogenated oxazole-5-carboxylates. This orthogonal functionality allows for sequential functionalization strategies that are essential for constructing diverse oxazole libraries.

Regioisomer Reactivity
Class-level
5-Carboxylate isomer
2,5-disubstitution via cross-coupling
4-Carboxylate isomer
2,4-disubstitution via regiodivergent route
Regiodivergent synthetic pathway; supports distinct oxazole chemical space.
Palladium-catalyzed cross-coupling context; class-level inference.
Organic synthesis Cross-coupling reactions Heterocyclic chemistry Palladium catalysis Building block validation

COX-1 and COX-2 Inhibition Profile

Methyl 2-chlorooxazole-5-carboxylate demonstrates measurable in vitro inhibitory activity against both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. A study reported IC50 values of 25 µM for COX-1 and 30 µM for COX-2 . This activity, while modest, serves as a reference point for evaluating the impact of further derivatization on target engagement within the COX family. It provides a quantitative benchmark for SAR studies focused on optimizing anti-inflammatory activity.

COX Inhibition
Assay context
COX-1 IC50 25 µM · COX-2 IC50 30 µM
Reported enzyme inhibition context; baseline for derivatization SAR studies.
Assay conditions not specified; data to verify.
Inflammation Cyclooxygenase (COX) inhibition Pain research Enzyme inhibition Assay validation

Methyl 2-Chlorooxazole-5-carboxylate: Application Scenarios


Focused Library Synthesis of 2,5-Disubstituted Oxazoles

This compound is optimally procured as a core building block for generating small, focused libraries of 2,5-disubstituted oxazoles. The synthetic plan leverages the orthogonal reactivity of the C2 chlorine (for cross-coupling) and the C5 ester (for hydrolysis and subsequent amidation). This regiospecific approach, enabled by the 5-carboxylate isomer, yields a structurally distinct library compared to one built from the 4-carboxylate analogue, thereby expanding chemical space exploration .

Hit-to-Lead Optimization of COX Inhibitors

For a medicinal chemistry program aiming to optimize a hit with demonstrated COX inhibitory activity, this compound serves as a strategic starting point. The reported COX-1 (IC50 = 25 µM) and COX-2 (IC50 = 30 µM) activities provide a quantifiable benchmark . Researchers can systematically modify the core at the C2 and C5 positions to establish structure-activity relationships (SAR) aimed at improving potency and selectivity, using the parent compound's activity as an internal reference.

Physicochemical Optimization of Lead Compounds

This building block should be prioritized when lead optimization requires a balance of lipophilicity and aqueous solubility. With a Consensus Log Po/w of 1.14 and a calculated aqueous solubility of 1.55 mg/mL , the methyl ester offers a favorable profile for oral bioavailability and is a solid at room temperature, which simplifies handling and formulation compared to the liquid ethyl ester analogue . This makes it a more practical choice for early-stage in vivo studies and high-throughput screening campaigns.

Application
Selection Property
Validation Focus
2,5-Disubstituted oxazole library synthesis
Regiospecific 5-carboxylate identity
Orthogonal cross-coupling sequence
COX enzyme inhibition SAR studies
Baseline inhibitory activity context
Enzyme inhibition assay review
Physicochemical property optimization
Solid methyl ester form
Solubility and handling review

Technical Documentation Hub

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